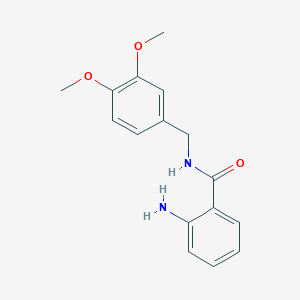

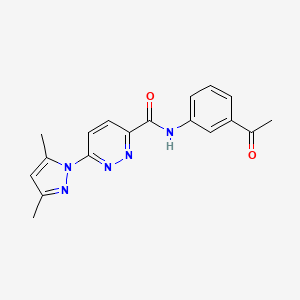

![molecular formula C13H30N4O2 B2495861 tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate CAS No. 500904-24-5](/img/structure/B2495861.png)

tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can also be used for the post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents .

Synthesis Analysis

The synthesis of “tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate” involves a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) . The compound is stored at 4°C, protected from light, and stored under nitrogen .Molecular Structure Analysis

The molecular weight of “tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate” is 274.41 . The IUPAC name is tert-butyl (2- (bis (3-aminopropyl)amino)ethyl)carbamate . The InChI Code is 1S/C13H30N4O2/c1-13 (2,3)19-12 (18)16-8-11-17 (9-4-6-14)10-5-7-15/h4-11,14-15H2,1-3H3, (H,16,18) .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be used in palladium-catalyzed synthesis of N-Boc-protected anilines . It can also be used as an alkylating reagent for the synthesis of benzydamine analogs to be used as activators for soluble guanylate cyclase .Physical And Chemical Properties Analysis

The compound has a boiling point of 414.7±30.0 C at 760 mmHg . It is stored at 4°C, protected from light, and under nitrogen . The compound is in liquid form .Safety and Hazards

The compound may cause severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of “tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate” could involve its use in further life science research given its role as a biochemical reagent . It could also be explored for its potential in the synthesis of functional cationic polymers and antimicrobial agents .

properties

IUPAC Name |

tert-butyl N-[2-[bis(3-aminopropyl)amino]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30N4O2/c1-13(2,3)19-12(18)16-8-11-17(9-4-6-14)10-5-7-15/h4-11,14-15H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWREYGNBOOQOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CCCN)CCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Cyclohexyloxy)methyl]benzaldehyde](/img/structure/B2495779.png)

![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2495782.png)

![N-(4-bromo-2-fluorophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2495784.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/no-structure.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2495795.png)

![2-[2,5-dioxo-4-(2-thienyl)-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide](/img/structure/B2495801.png)